
Ethyl 6-chloro-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate, was accurately designed and successfully synthesized . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .Molecular Structure Analysis
The crystal structure of ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis
The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
Ethyl 6-chloro-3-fluoropicolinate has a molecular weight of 203.6 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Antibacterial Activity
A considerable amount of research has been dedicated to synthesizing derivatives of Ethyl 6-chloro-3-fluoropicolinate and evaluating their antibacterial efficacy. One study details the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The study highlights structure-activity relationships, demonstrating the potential of these compounds in antibacterial drug development (Koga et al., 1980).
Characterization and Analysis
Another aspect of research involves the detailed characterization and analysis of halogenated derivatives. A study conducted by Podányi et al. synthesized and analyzed the NMR spectra of various mono-, di-, and tri-fluoro and/or -chloro derivatives of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate. This research provides valuable insights into the electronic effects of halogen substituents on the core quinolone structure and lays the groundwork for further modifications to enhance biological activity (Podányi et al., 1996).
Cancer Research Applications
In the realm of cancer research, this compound derivatives have been explored for their potential as antitumor agents. A study describes the synthesis of a new quinazolinone-based derivative and its evaluation as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. The compound demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting its utility as an effective anti-cancer agent (Riadi et al., 2021).
Safety and Hazards
Ethyl 6-chloro-3-fluoropicolinate is classified as a hazardous substance . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and handling the compound only in a well-ventilated area or outdoors .
Mechanism of Action
Target of Action
Ethyl 6-chloro-3-fluoropicolinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that many organic compounds like this one are often used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the nature of the other reactants involved.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence pathways involving carbon-carbon bond formation . The downstream effects would depend on the specific role of the newly formed organic compound in biological systems.
Result of Action
As a component in Suzuki–Miyaura coupling reactions, its primary role may be in the synthesis of more complex organic compounds . The specific effects would depend on the nature and function of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. The compound’s action and efficacy would also depend on the specific reaction conditions in the case of Suzuki–Miyaura coupling reactions .
properties
IUPAC Name |
ethyl 6-chloro-3-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOZAOCBRWZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)
![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)
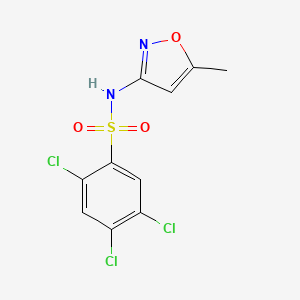
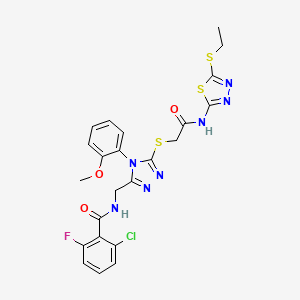
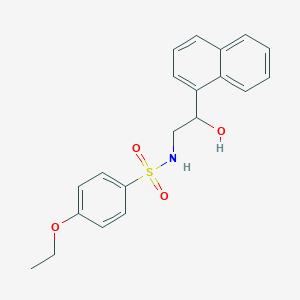
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

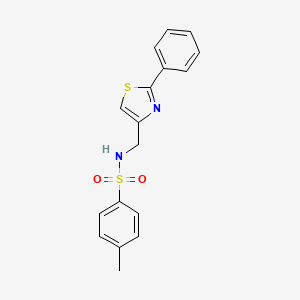
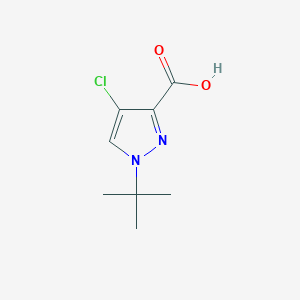
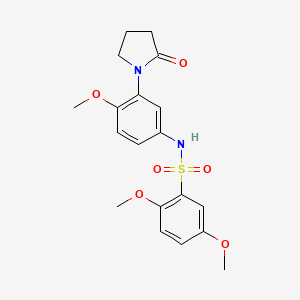
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)
